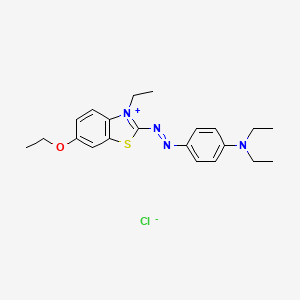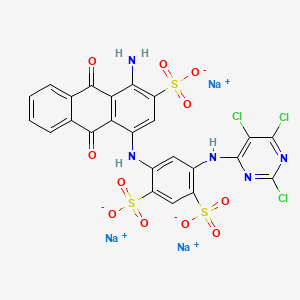![molecular formula C19H22N2O B13795092 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one CAS No. 6212-98-2](/img/structure/B13795092.png)
4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring substituted with a phenyl group and a methyl(2-phenylethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenylpyrrolidin-2-one with methyl(2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamines: These compounds, including amphetamines and related substances, also share structural features with the compound .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenyl and pyrrolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6212-98-2 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-20(13-12-16-8-4-2-5-9-16)18-14-19(22)21(15-18)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
HDKXNOZGPYDIMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


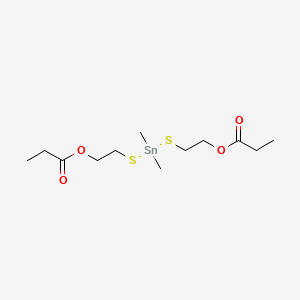
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
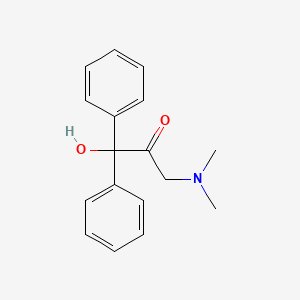
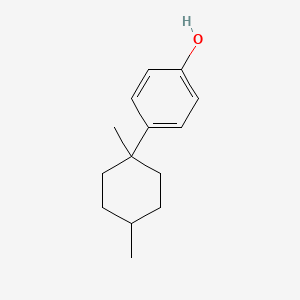
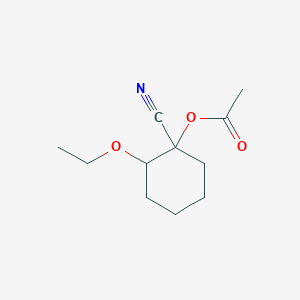
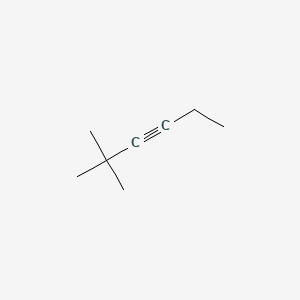
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
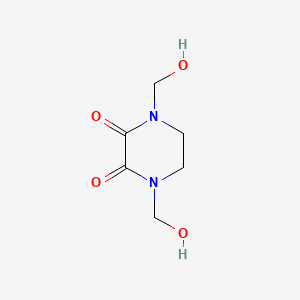
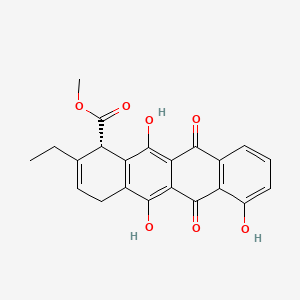
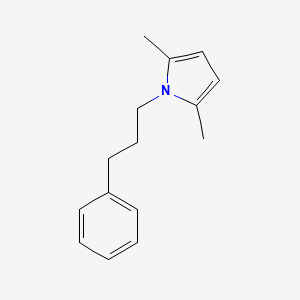
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
